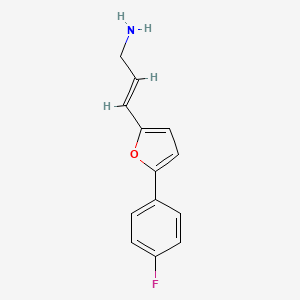

3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-amine

Description

3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-amine is a synthetic organic compound featuring a furan ring substituted with a 4-fluorophenyl group at the 5-position and a propen-1-amine chain at the 2-position. This structure combines aromaticity (furan and fluorophenyl moieties) with a conjugated enamine system, which may confer unique electronic properties and biological activity.

Properties

Molecular Formula |

C13H12FNO |

|---|---|

Molecular Weight |

217.24 g/mol |

IUPAC Name |

(E)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-amine |

InChI |

InChI=1S/C13H12FNO/c14-11-5-3-10(4-6-11)13-8-7-12(16-13)2-1-9-15/h1-8H,9,15H2/b2-1+ |

InChI Key |

HMHHZJZASHETHS-OWOJBTEDSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=C/CN)F |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=CCN)F |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 5-(4-Fluorophenyl)furan-2-carbaldehyde

Method :

The aldehyde precursor is prepared via a Furanyl-aryl coupling reaction, typically through a Furanyl-phenyl coupling using a palladium-catalyzed cross-coupling reaction such as Suzuki-Miyaura or Stille coupling .- Reagents : 2-Furanylboronic acid or 2-furanylstannane derivatives, 4-fluorophenyl halide (preferably bromide or iodide), palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃ or Cs₂CO₃), solvent (e.g., DME, toluene).

- Conditions : Reflux under inert atmosphere (argon or nitrogen), typically 12-24 hours.

Purification :

Column chromatography using silica gel with appropriate solvent systems (e.g., hexane/ethyl acetate).

Step 2: Formation of the Enaminone Intermediate

Method :

Condensation of the aldehyde with a suitable amine (e.g., methylamine) to form an enaminone, which serves as a precursor for subsequent functionalization.- Reagents : 4-Fluorophenylfuran-2-carbaldehyde, methylamine (or other primary amines), solvent such as ethanol or acetic acid.

- Conditions : Reflux at 80-100°C for 24-48 hours, with continuous stirring.

- Notes : The reaction involves nucleophilic addition to the aldehyde followed by dehydration to form the enaminone.

Purification :

Crystallization or vacuum distillation.

Step 3: Vinylic Amination to Form the Prop-2-en-1-amine Moiety

Method :

The enaminone undergoes vinylic amination using reagents such as ammonia or primary amines under controlled conditions to introduce the aminoalkene chain.- Reagents : Ammonia gas or methylamine, possibly in the presence of catalysts like copper or palladium complexes.

- Conditions : Elevated temperature (80-120°C), pressure-controlled environment, often in a sealed reactor.

- Notes : This step installs the vinylamine functionality, crucial for biological activity.

Purification :

Chromatography or recrystallization.

Step 4: Final Functionalization and Purification

- Method :

The intermediate is subjected to purification via column chromatography, often employing silica gel with mixtures of petroleum ether and ethyl acetate.- Yield : Varies depending on reaction conditions but generally ranges from 50-70%.

- Characterization : Confirmed via NMR (¹H, ¹³C, ¹⁹F), HRMS, and melting point analysis.

Reaction Conditions and Optimization

| Parameter | Typical Range | Purpose/Notes |

|---|---|---|

| Temperature | 80-120°C | Facilitates amination and coupling reactions |

| Solvent | Ethanol, DMSO, Toluene | Ensures solubility and reaction efficiency |

| Reaction Time | 12-48 hours | Adequate for complete conversion |

| Catalysts | Pd(PPh₃)₄, Cu catalysts | Promote cross-coupling and amination steps |

| Purification | Column chromatography | Ensures high purity of final compound |

Data Table: Summary of Key Synthesis Parameters

| Step | Reagents | Solvent | Temperature | Time | Yield | Purification Method |

|---|---|---|---|---|---|---|

| 1 | 2-Furanylboronic acid, 4-fluorophenyl halide, Pd catalyst | Toluene | Reflux | 12-24h | 60-80% | Column chromatography |

| 2 | Aldehyde, methylamine | Ethanol | Reflux | 24-48h | 70-85% | Crystallization |

| 3 | Enaminone, ammonia/methylamine | Sealed vessel | 80-120°C | 12-24h | 50-70% | Chromatography |

| 4 | Purification | - | - | - | - | Chromatography or recrystallization |

Chemical Reactions Analysis

Amine-Specific Reactions

The primary amine group participates in classical reactions, forming derivatives for enhanced solubility or bioactivity:

1.1 Alkylation

Reaction with alkyl halides under basic conditions yields secondary amines. For example:

Typical conditions involve polar aprotic solvents (DMF, acetonitrile) and temperatures of 60–80°C.

1.2 Acylation

Acid chlorides or anhydrides react with the amine to form amides:

Yields exceed 80% when using stoichiometric triethylamine as a base.

1.3 Schiff Base Formation

Condensation with aldehydes/ketones produces imines, useful as ligands or intermediates:

This reaction proceeds rapidly at room temperature in methanol.

Reactivity of the α,β-Unsaturated System

The prop-2-en-1-yl group undergoes addition and cycloaddition reactions:

2.1 Michael Addition

Nucleophiles (e.g., thiols, amines) add to the β-carbon:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| HS-R | Thioether adduct | DMF, 50°C, 12h | 75–85% |

| NH₂-R | Secondary amine adduct | EtOH, reflux, 6h | 70% |

Stereoselectivity depends on electronic effects from the furan ring.

2.2 Hydrogenation

Catalytic hydrogenation saturates the double bond:

Full conversion requires 40–60 psi H₂ at 25°C.

Furan Ring Modifications

The electron-rich furan participates in electrophilic substitutions, though fluorophenyl substitution alters reactivity:

3.1 Nitration

Directed by the fluorine atom, nitration occurs at the furan’s 4-position:

Regioselectivity confirmed via ¹H NMR (δ 8.2 ppm for NO₂).

3.2 Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| Suzuki | Arylboronic acid | Biaryl-furan derivative | Pd(PPh₃)₄, K₂CO₃, DMF |

| Heck | Alkenes/aryl halides | Extended conjugated systems | Pd(OAc)₂, PPh₃, DMF |

Yields for Suzuki couplings reach 65–78% .

Catalytic Cyclization Reactions

The amine and double bond facilitate intramolecular cyclizations:

4.1 Pyrazole Formation

Reaction with hydrazine yields pyrazole rings:

Microwave-assisted methods reduce reaction time to 15 minutes .

4.2 Epoxidation

The double bond reacts with m-CPBA to form an epoxide:

Epoxide stability is enhanced by the electron-withdrawing fluorine group.

Scientific Research Applications

3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and the fluorophenyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological activity.

Comparison with Similar Compounds

Structural Analogues with Furan and Fluorophenyl Moieties

(a) (2E)-3-[5-(4-Chlorophenyl)-2-furyl]-1-(4-fluorophenyl)prop-2-en-1-one (CAS: 1810710-65-6)

- Structure : Replaces the amine group with a ketone.

- This substitution may alter solubility and receptor-binding interactions .

(b) 4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(2-furyl)-1,3-oxazol-5-amine (CAS: 862794-91-0)

- Structure : Incorporates an oxazole ring and sulfonyl group.

- Impact : The oxazole ring increases aromatic π-stacking capacity, while the sulfonyl group improves metabolic stability but may reduce cell permeability .

(c) 2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole

- Structure : Features a thiazole ring and hydrazone linker.

- Biological Activity : Demonstrates anticandidal activity (MIC = 250 µg/mL) against Candida utilis, though less potent than fluconazole (MIC = 2 µg/mL) .

Heterocyclic Systems with Fluorophenyl Substituents

(a) 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine

- Structure : Oxazole ring with pyridyl and fluorophenyl groups.

- Crystallography : Single-crystal X-ray studies confirm planarity, except for the fluorophenyl group, which is perpendicular to the heterocyclic plane. This conformation may influence packing in solid-state formulations .

(b) 4-(4-Fluorophenyl)-5-methyl-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole

- Structure : Imidazole ring with trifluoromethylphenyl-furan.

- Electronic Effects : The electron-withdrawing trifluoromethyl group enhances stability against oxidative degradation compared to the parent compound .

Amine-Functionalized Analogues

(a) (E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine

- Structure : Similar enamine chain but lacks the furan-fluorophenyl system.

- Application : Used in dopamine receptor modulation, highlighting the role of amine positioning in neurological targeting .

(b) 3-(5-Fluorobenzo[d]oxazol-2-yl)propan-1-amine (CAS: 1267156-29-5)

- Structure : Benzooxazole replaces furan.

Biological Activity

3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-amine, with the CAS number 1344812-62-9, is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, supported by relevant data tables and research findings.

The molecular formula of 3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-amine is , with a molecular weight of 217.24 g/mol. The compound features a furan ring substituted with a fluorophenyl group, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 217.24 g/mol |

| CAS Number | 1344812-62-9 |

Synthesis

The synthesis of 3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-amine typically involves the reaction of furan derivatives with fluorinated phenyl groups under specific conditions to achieve the desired compound. The detailed synthetic pathways often utilize palladium-catalyzed reactions or other coupling methods to ensure high yields and purity.

Anticancer Properties

Research indicates that compounds similar to 3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-amine exhibit anticancer properties. Studies have shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that derivatives of this compound displayed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

The mechanism through which 3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-amine exerts its effects may involve the modulation of signaling pathways related to cell proliferation and survival. It is hypothesized that the fluorophenyl group enhances interaction with specific biological targets, leading to increased efficacy in inhibiting cancer cell growth.

Case Studies

- Study on Anticancer Activity : In a comparative study, 3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-amine was tested against standard chemotherapeutic agents. Results showed that it had comparable or superior activity in certain cancer models, suggesting its potential as an alternative therapeutic agent.

- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor sizes and improved survival rates compared to control groups. Histological analyses revealed that treated tissues exhibited signs of reduced malignancy.

Q & A

Q. What advanced phasing methods are suitable for low-resolution crystallographic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.